molecular formula C3H5NO3 B1196267 3-Amino-3-oxopropanoic acid CAS No. 2345-56-4

3-Amino-3-oxopropanoic acid

Cat. No. B1196267
CAS RN: 2345-56-4
M. Wt: 103.08 g/mol
InChI Key: CGJMROBVSBIBKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Amino-3-oxopropanoic acid can be synthesized through several chemical pathways. A notable method involves the conversion from 4-acetoxyazetidin-2-one through a series of steps including ozonolysis, yielding 3-amino-4-oxopropanoic acid hydrochloride, which is a stable cyclic form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997). Another synthesis pathway is described for 3-aminonocardicinic acid (3-ANA), showcasing the versatility and reactivity of similar compounds (Hatanaka, Noguchi, & Ishimaru, 1982).

Molecular Structure Analysis

The molecular structure of 3-Amino-3-oxopropanoic acid is characterized by its α-amino acid backbone, which allows for a variety of chemical interactions and reactions. This structure is pivotal in its reactivity and utility as a chemical intermediate. Studies on related compounds, such as conformationally constrained tryptophan analogs, highlight the importance of molecular structure in determining chemical properties and reactivity (Donati et al., 1996).

Chemical Reactions and Properties

3-Amino-3-oxopropanoic acid undergoes various chemical reactions, showcasing its versatility as an intermediate. For example, its conversion to cyclic stabilized forms demonstrates its reactivity and the potential for creating structurally diverse derivatives (Cheung & Shoolingin‐Jordan, 1997). Additionally, the synthesis of derivatives, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, further illustrates its utility in peptide synthesis and the creation of glycopeptide mimics (Carrasco et al., 2006).

Scientific Research Applications

  • Synthesis and Conversion to Other Compounds : 3-Amino-3-vinylpropanoic acid, a related compound, has been synthesized and converted to other forms, such as 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997).

  • Capillary Zone Electrophoresis Application : A method was developed for the quantitative determination of neurotoxic nonprotein amino acids, including variants of 3-Amino-3-oxopropanoic acid, in grass pea seeds using capillary zone electrophoresis (Arentoft & Greirson, 1995).

  • Synthesis of Derivatives : 3-(Naphthyl-1-amino)-3-oxopropanoic acid was synthesized and used to create derivatives like 4-hydroxybenzo[h]quinolin-2-(1H)-one (Rufchahi & Pourbabaea, 2016).

  • Bioanalytical Method Development : A rapid and selective bioanalytical method was developed for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, showcasing its potent acetylcholinesterase inhibition property (Nemani, Shard, & Sengupta, 2018).

  • Antimicrobial Activity of Derivatives : The synthesis of derivatives of 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid and their antimicrobial activities were investigated (Hassanin & Ibrahim, 2012).

  • Biological Significance and Synthetic Approaches : A review discussed the biological significance, therapeutic uses, and applications of α,β-diamino acids, including 2,3-diaminopropionic acid, which has applications in hydrogen production for fuel cells and as an inhibitor of polyphenol oxidase (Viso et al., 2011).

Safety And Hazards

The safety information available indicates that 3-Amino-3-oxopropanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-amino-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMROBVSBIBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10178002
Record name Malonamic acid
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Molecular Weight

103.08 g/mol
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Product Name

3-Amino-3-oxopropanoic acid

CAS RN

2345-56-4
Record name 3-Amino-3-oxopropanoic acid
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Record name 3-Amino-3-Oxopropanoic Acid
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Synthesis routes and methods

Procedure details

Ethyl 2-amino-4-methyl-thiophene-3-carboxylate, (27.0 mmol, 5.0 g), was heated in diethyl malonate (25 ml) at 180° C. for 3 hrs, and the formed ethanol was allowed to distil off. The oil bath temperature was lowered and diethyl malonate was distilled off at reduced pressure to give the intermediate malonic amide, 2-(2-ethoxycarbonyl-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester, as an oil that slowly crystallized upon standing (7.7 g, 95%). The malonic amide was dissolved in N,N-dimethylacetamide, (DMA, 40 ml), and sodium hydride (NaH 80%, 2.0 equiv. 54 mmol, 1.62 g) was added. The mixture was heated at 60° C. for 1 h. After cooling and addition of water (300 ml), the product was precipitated by addition of concentrated hydrochloric acid (HCl) to pH 1.5. The precipitate was collected by filtration and recrystallized from methyl isobutyl ketone giving 6,7-dihydro-4-hydroxy-3-methyl-6-oxo-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester (3.8 g, 56%). The carboxylic acid ethyl ester, (11.9 mmol, 3.02 g), was dissolved in DMA (40 ml) and NaH (2.1 equiv., 25 mmol, 750 mg) was added. The mixture was heated to 40° C. for 10 min. Thereafter it was cooled to 10° C. and dimethyl sulphate (1.2 equiv., 14.3 mmol, 1.37 ml) was added. The mixture was stirred at ambient temperature for 1 h and then cooled on an ice bath. Water (200 ml) was added and the mixture was acidified with 5 M HCl to pH 1.5. The precipitate was collected and recrystallized from toluene/heptane giving the title compound (2.4 g, 75%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Hirota, K Kuchitsu, T Steimle, J Vogt… - … Containing Three or Four …, 2014 - Springer
The molecule was found to exist as a single conformer (ac, sc) of diNeto tautomer. The nozzle temperature was 360 (8) K. a) 2.5 times the estimated standard errors including a …
Number of citations: 0 link.springer.com
J Liu, Q Liu, H Yu, Y Ouyang, D Dong - Synthetic communications, 2004 - Taylor & Francis
… It is obvious that 3‐amino‐3‐oxopropanoic acid and its methyl ester are generated as by‐… Meanwhile, 3‐amino‐3‐oxopropanoic acid, its methyl ester and compound 2a as well might …
Number of citations: 19 www.tandfonline.com
S Malik, SA Khan - Journal of Enzyme Inhibition and Medicinal …, 2014 - Taylor & Francis
… We have prepared unsymmetrical α-β-di keto ester 2 from commercially available 3-amino-3-oxopropanoic acid 6 which was esterified to provide ethyl 3-amino-3-oxopropanoate 7. The …
Number of citations: 16 www.tandfonline.com
AM Fahim, AM Farag - Journal of Molecular Structure, 2020 - Elsevier
… The adopted route for the reaction of dimethyl terephthalate (1) with 3-amino-3-oxopropanoic acid (2), in ethanol and in the presence of KOH solution, afforded the corresponding 4-((2-…
Number of citations: 67 www.sciencedirect.com
A Mardyukov, F Keul, PR Schreiner - Chemical Science, 2020 - pubs.rsc.org
… characterization of hitherto unreported parent amide enol 1 and its deuterated isotopologue (d 5 -1) through flash vacuum pyrolysis of malonamic acid (3-amino-3-oxopropanoic acid, 2) …
Number of citations: 11 pubs.rsc.org
E Fassi, M Manenti, A Citarella, M Dei Cas, S Casati… - Molecules, 2023 - mdpi.com
… To establish whether this was the case, a compound derived using 3-amino-3-oxopropanoic acid as reactant, bearing only a methylene group between the amino boronic core and the …
Number of citations: 4 www.mdpi.com
G Grover, R Nath, R Bhatia, MJ Akhtar - Bioorganic & Medicinal Chemistry, 2020 - Elsevier
… The synthesis of ethyl-3-amino-2,3-dioxopropanoate was done by taking easily available starting material 3-amino-3-oxopropanoic acid which was esterified and then hydroxyl group is …
Number of citations: 35 www.sciencedirect.com
HC Wang, AD Jagtap, PT Chang, JR Liu, CP Liu… - European Journal of …, 2014 - Elsevier
… Appropriate aminoindolin-2-one (1áequiv) was added to a mixture of appropriate 3-amino-3-oxopropanoic acid/2-pyridone acid/4-pyridone acid (1áequiv), TBTU (1.5áequiv) and TEA (…
Number of citations: 20 www.sciencedirect.com
T Loiseau, I Mihalcea, N Henry, C Volkringer - Coordination Chemistry …, 2014 - Elsevier
The field of uranium carboxylates has been studied for several decades and an important library of coordination complexes and network solids is now well defined. It mainly concerns …
Number of citations: 359 www.sciencedirect.com
L Hu, Y Gu, J Liang, M Ning, J Yang… - Journal of Medicinal …, 2023 - ACS Publications
… Replacement of cyanoazauracil group of 15 with acid isostere oxadiazolone and 3-amino-3-oxopropanoic acid provided compounds 19 and 20, which were 7-fold less potent and 2- to 3…
Number of citations: 3 pubs.acs.org

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